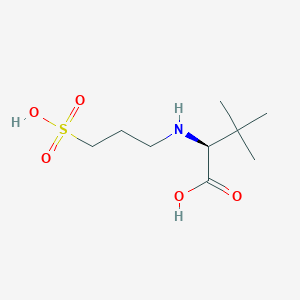![molecular formula C14H13F2N3S B12531893 N-[(2,6-Difluorophenyl)methyl]-N'-(5-methylpyridin-2-yl)thiourea CAS No. 835629-67-9](/img/structure/B12531893.png)
N-[(2,6-Difluorophenyl)methyl]-N'-(5-methylpyridin-2-yl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2,6-Difluorophenyl)methyl]-N’-(5-methylpyridin-2-yl)thiourea is a chemical compound with the molecular formula C14H13F2N3S. It is known for its unique structure, which includes a thiourea group bonded to both a difluorophenyl and a methylpyridinyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,6-Difluorophenyl)methyl]-N’-(5-methylpyridin-2-yl)thiourea typically involves the reaction of 2,6-difluorobenzyl chloride with 5-methyl-2-pyridinethiourea under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
N-[(2,6-Difluorophenyl)methyl]-N’-(5-methylpyridin-2-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
科学的研究の応用
N-[(2,6-Difluorophenyl)methyl]-N’-(5-methylpyridin-2-yl)thiourea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of N-[(2,6-Difluorophenyl)methyl]-N’-(5-methylpyridin-2-yl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .
類似化合物との比較
Similar Compounds
N-(2,6-Difluorophenyl)thiourea: Similar structure but lacks the pyridinyl group.
N-(2,6-Dimethylphenyl)piperidine-2-carboxamide: Similar in having a substituted aromatic ring but differs in the functional groups and overall structure.
Uniqueness
N-[(2,6-Difluorophenyl)methyl]-N’-(5-methylpyridin-2-yl)thiourea is unique due to the presence of both difluorophenyl and methylpyridinyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
特性
CAS番号 |
835629-67-9 |
|---|---|
分子式 |
C14H13F2N3S |
分子量 |
293.34 g/mol |
IUPAC名 |
1-[(2,6-difluorophenyl)methyl]-3-(5-methylpyridin-2-yl)thiourea |
InChI |
InChI=1S/C14H13F2N3S/c1-9-5-6-13(17-7-9)19-14(20)18-8-10-11(15)3-2-4-12(10)16/h2-7H,8H2,1H3,(H2,17,18,19,20) |
InChIキー |
CTFQCWSBEKPPAI-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C=C1)NC(=S)NCC2=C(C=CC=C2F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,1'-[1-(4-Azidophenyl)oct-1-ene-1,2-diyl]dibenzene](/img/structure/B12531819.png)
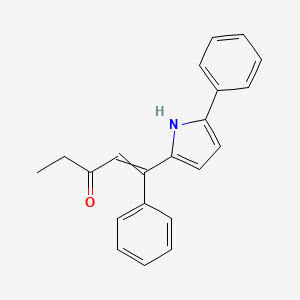
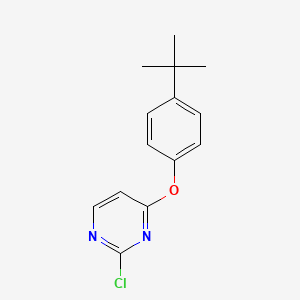
![3-(8-Methyl-1,4-dioxaspiro[4.5]decan-7-yl)propanoic acid](/img/structure/B12531851.png)
![1,7-Dimethylidene-6,7-dihydro-1H-cyclopenta[e]azulene](/img/structure/B12531863.png)
![Ethyl [3-(1-nitroethyl)-1,2,4-thiadiazol-5-yl]carbamate](/img/structure/B12531879.png)
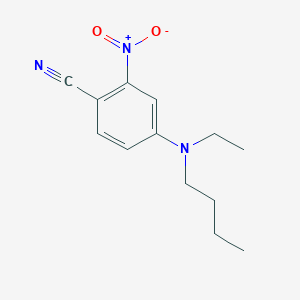

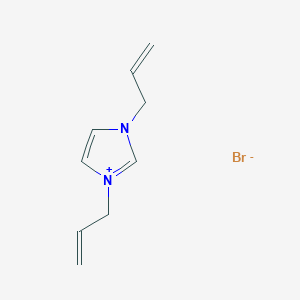

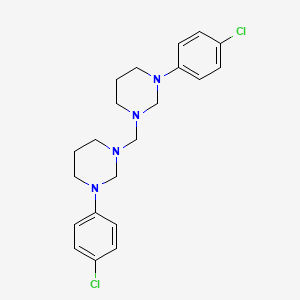
![Ethyl [(3Z)-2-oxo-3-(phenylimino)-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B12531907.png)
